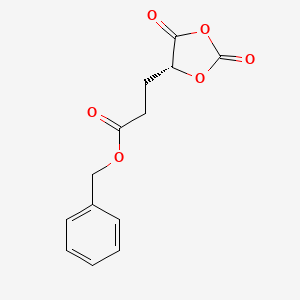
Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound features a benzyl group attached to a propanoate moiety, which is further substituted with a dioxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: Benzyl alcohol and ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid.
Reduction: Benzyl ®-3-(2,5-dihydroxy-1,3-dioxolan-4-YL)propanol.
Substitution: Various substituted benzyl derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxolan ring and ester functional groups play a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances.
Benzyl benzoate: Used as a medication and insect repellent.
Methyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate: A similar ester with a methyl group instead of a benzyl group.
Uniqueness
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is unique due to the presence of the dioxolan ring, which imparts specific chemical properties and reactivity
Properties
CAS No. |
2250241-83-7 |
|---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
benzyl 3-[(4R)-2,5-dioxo-1,3-dioxolan-4-yl]propanoate |
InChI |
InChI=1S/C13H12O6/c14-11(17-8-9-4-2-1-3-5-9)7-6-10-12(15)19-13(16)18-10/h1-5,10H,6-8H2/t10-/m1/s1 |
InChI Key |
GDWAEUQFCYMYBH-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


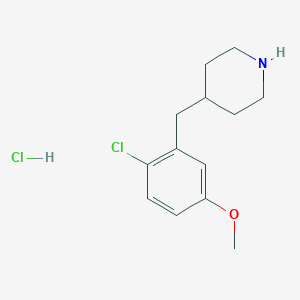

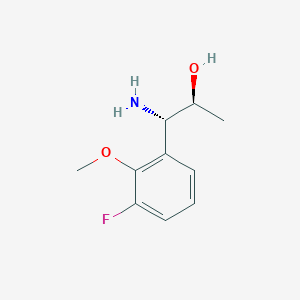
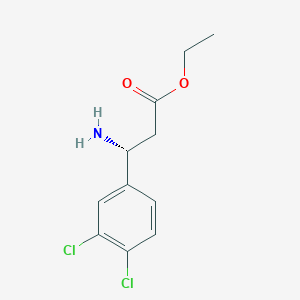
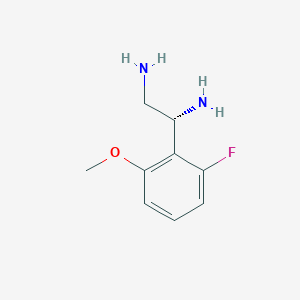
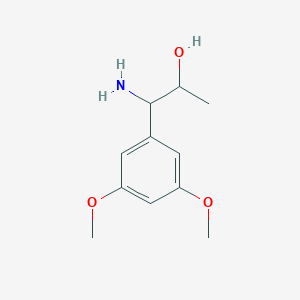
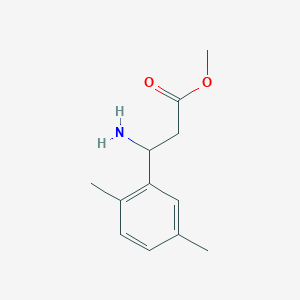
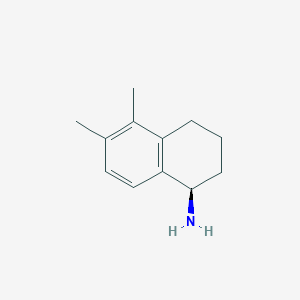
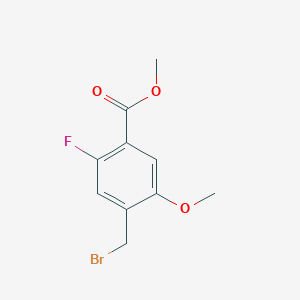
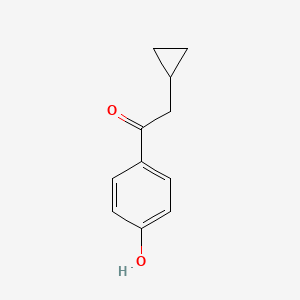
![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)
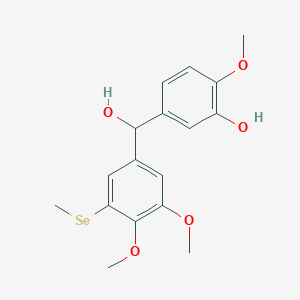
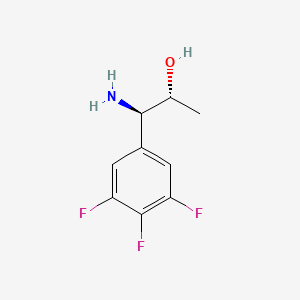
![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
